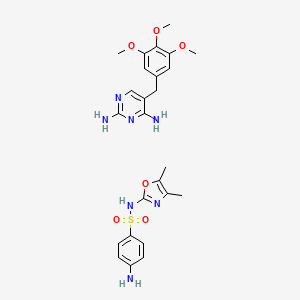

Supristol

Beschreibung

Eigenschaften

CAS-Nummer |

57197-43-0 |

|---|---|

Molekularformel |

C25H31N7O6S |

Molekulargewicht |

557.6 g/mol |

IUPAC-Name |

4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C11H13N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-6H,12H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

QSCDJPXGCZNSNJ-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Kanonische SMILES |

CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Andere CAS-Nummern |

57197-43-0 |

Synonyme |

CN 3123 CN-3123 co-trifamole cotrifamol cotrifamole sulfamoxole - trimethoprim sulfamoxole, trimethoprim drug combination Supristol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synergistic Mechanism of Action of Sulfamoxole and Trimethoprim: A Technical Guide

Executive Summary: The combination of sulfamoxole and trimethoprim represents a classic example of antimicrobial synergy, where the combined effect of the two drugs is significantly greater than the sum of their individual actions.[1] This technical guide provides an in-depth exploration of the biochemical and molecular basis for this synergy. By targeting two sequential steps in the essential bacterial folic acid synthesis pathway, this drug combination achieves a potent, often bactericidal, effect.[2][3] This document details the individual mechanisms of action, the logical and biochemical foundation of their synergy, quantitative measures of this interaction, and the standard experimental protocols used to characterize it, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Bacterial Folate Synthesis Pathway

Bacteria, unlike mammals, cannot uptake folate from their environment and must synthesize it de novo.[4][5][6] This metabolic pathway is essential for the production of nucleotides (purines and thymidine) and certain amino acids, which are critical precursors for DNA, RNA, and protein synthesis.[1][5][7] The absence of this pathway in humans makes it an ideal target for selective antimicrobial therapy.[6][8] The combination of sulfamoxole and trimethoprim exploits this pathway by creating a sequential blockade.[1][2][9]

Sulfamoxole: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfamoxole is a sulfonamide antibiotic that functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4][6] Structurally, sulfamoxole mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1][10] This structural similarity allows it to bind to the active site of the enzyme, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[11][12] This action effectively halts the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF), thereby depleting the folate pool.[1][10]

Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Trimethoprim targets the subsequent step in the folate pathway by inhibiting the enzyme dihydrofolate reductase (DHFR).[7][13] DHFR is responsible for the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF), the biologically active coenzyme form of folic acid.[7] Trimethoprim acts as a competitive inhibitor, binding to DHFR and preventing the conversion of DHF.[13] This leads to a depletion of THF, which ultimately disrupts the synthesis of essential cellular components and halts bacterial growth and replication.[7][13] Bacterial DHFR exhibits a significantly higher affinity for trimethoprim than its mammalian counterpart, which accounts for the drug's selective toxicity.[13][14]

The Synergistic Effect: A Sequential Blockade

The synergy between sulfamoxole and trimethoprim arises from their coordinated inhibition of two consecutive, essential enzymatic reactions.[1][2][15] Sulfamoxole reduces the production of DHF, the substrate for the enzyme targeted by trimethoprim.[1] Trimethoprim then efficiently blocks the utilization of the remaining DHF.[1][2] This dual action leads to a profound depletion of THF, achieving a bactericidal effect that is often not possible with either agent alone, which are typically bacteriostatic.[2][3][10] Recent evidence also suggests a model of "mutual potentiation," where the THF depletion caused by trimethoprim may create a metabolic feedback loop that also enhances the activity of sulfamoxole.[16]

Quantifying Synergy: The Fractional Inhibitory Concentration (FIC) Index

The interaction between two antimicrobial agents is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index.[17][18] This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when tested alone and in combination.

The FIC for each drug is determined as follows:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[17][18]

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[17][18]

The FIC Index is the sum of the individual FICs:

The interaction is then classified based on the resulting FICI value:

The following table provides illustrative data on the synergistic interaction between sulfamethoxazole (a close analog of sulfamoxole) and trimethoprim against various bacterial strains, demonstrating the principle of synergy quantification.

| Organism | Drug A (Sulfamethoxazole) MIC Alone (µg/mL) | Drug B (Trimethoprim) MIC Alone (µg/mL) | Drug A MIC in Combination (µg/mL) | Drug B MIC in Combination (µg/mL) | FIC Index | Interpretation |

| E. coli | 16 | 1 | 4 | 0.125 | 0.375 | Synergy |

| S. aureus | 32 | 0.5 | 4 | 0.125 | 0.375 | Synergy |

| M. abscessus | >128 | 8 | 16 | 0.5 | ≤0.187 | Synergy[16] |

| P. brasiliensis | 64 | 128 | 16 | 16 | 0.375 | Synergy[20] |

| P. aeruginosa | 1024 | 256 | 512 | 32 | 0.625 | Additive |

Note: Data are representative examples compiled to illustrate the calculation and interpretation of the FIC index. Actual values can vary significantly between specific strains and testing conditions.

Experimental Protocols for Synergy Assessment

Standardized in vitro methods are crucial for reliably determining and quantifying the synergistic activity of antimicrobial combinations. The two most widely employed methods are the checkerboard microdilution assay and the time-kill kinetic assay.

Checkerboard Microdilution Assay

This method is the gold standard for determining the FIC index.[17][21] It involves testing a matrix of concentrations for two drugs to identify the MIC of each drug both alone and in various combinations.

Methodology:

-

Preparation of Drug Dilutions: Prepare stock solutions of sulfamoxole and trimethoprim. In a 96-well microtiter plate, perform serial dilutions of sulfamoxole along the x-axis and trimethoprim along the y-axis.[22] This creates a two-dimensional concentration gradient.

-

Control Wells: Row H typically contains serial dilutions of sulfamoxole alone, while column 12 contains serial dilutions of trimethoprim alone to determine their individual MICs.[17] A growth control well (no drug) and a sterility control well (no bacteria) are also included.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of ~5 x 10⁵ CFU/mL in each well) in cation-adjusted Mueller-Hinton broth.[22] Inoculate all wells except the sterility control.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[22]

-

Reading Results: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculation: Identify the MICs for each drug alone and for each combination. Calculate the FIC and the FIC Index for each inhibitory combination. The lowest FIC Index value obtained is reported as the result of the interaction.[17]

Time-Kill Kinetic Assay

This dynamic assay assesses the rate of bacterial killing over time and can confirm synergy by demonstrating an enhanced rate and extent of bactericidal activity.[23][24]

Methodology:

-

Preparation: Grow bacteria to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Dilute the culture to a standardized starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing the antimicrobial agents.[23][25] Test flasks should include a growth control (no drug), each drug alone (typically at a concentration like 0.5x or 1x MIC), and the combination of drugs at the same concentrations.

-

Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[26]

-

Viable Counts: Perform serial dilutions of the collected samples in sterile saline or broth and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[23][25] Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[25]

Conclusion

The synergistic interaction between sulfamoxole and trimethoprim is a well-established principle in antimicrobial therapy, rooted in the sequential inhibition of the bacterial folate synthesis pathway. This dual-pronged attack results in a potent bactericidal effect that is highly effective against a broad spectrum of pathogens.[2] A thorough understanding of this mechanism, coupled with robust quantitative assessment through standardized protocols like the checkerboard and time-kill assays, is essential for both clinical application and the ongoing development of novel antimicrobial combination therapies. The continued study of such synergistic relationships provides a critical strategy in the effort to combat the growing challenge of antimicrobial resistance.

References

- 1. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Folate - Wikipedia [en.wikipedia.org]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cotrimoxazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacology of Co-trimoxazole | Pharmacology Mentor [pharmacologymentor.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. emerypharma.com [emerypharma.com]

- 18. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 19. researchgate.net [researchgate.net]

- 20. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. journals.asm.org [journals.asm.org]

- 24. iosrjournals.org [iosrjournals.org]

- 25. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

The Molecular Basis of Trimethoprim Resistance in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a synthetic antimicrobial agent that has been a cornerstone in the treatment of various bacterial infections, particularly urinary tract infections, for decades. It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1] By binding to DHFR with a much higher affinity than its natural substrate, dihydrofolate (DHF), trimethoprim effectively blocks the synthesis of tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, and its depletion ultimately leads to the cessation of DNA replication and cell death.[1]

Despite its efficacy, the widespread use of trimethoprim has led to the emergence and dissemination of resistance among various bacterial pathogens, compromising its clinical utility. Understanding the molecular mechanisms underpinning this resistance is paramount for the development of novel therapeutic strategies to combat trimethoprim-resistant infections. This guide provides a comprehensive overview of the primary molecular bases of trimethoprim resistance in bacteria, with a focus on target modification, presents relevant quantitative data, and details key experimental protocols for studying these resistance mechanisms.

Core Mechanisms of Trimethoprim Resistance

Bacteria have evolved several distinct mechanisms to counteract the inhibitory effects of trimethoprim. These can be broadly categorized into three main strategies: modification of the drug target, reduction of the intracellular drug concentration, and overexpression of the target enzyme.

Target Modification: The Central Mechanism

The most prevalent and clinically significant mechanism of trimethoprim resistance involves alterations to the DHFR enzyme that reduce its affinity for the inhibitor while preserving its ability to bind and reduce DHF. This is achieved through two primary genetic events:

The horizontal transfer of mobile genetic elements, such as plasmids and integrons, carrying genes that encode for trimethoprim-resistant DHFR enzymes is the most common cause of high-level resistance.[2] These acquired genes, designated as dfr genes, produce DHFR variants that are inherently less susceptible to trimethoprim inhibition.[3]

Numerous classes of dfr genes have been identified, with dfrA and dfrB being the two major families, encoding structurally distinct enzymes.[3] Within the dfrA family, a multitude of variants have been characterized, including dfrA1, dfrA5, dfrA7, dfrA12, and dfrA17, which are frequently detected in clinical isolates of Escherichia coli, Klebsiella pneumoniae, and other Gram-negative bacteria.[4][5] In Staphylococcus aureus, dfrG and dfrK are among the important acquired resistance genes.[6][7]

The prevalence of these genes can vary geographically and by bacterial species, often correlating with local antibiotic prescription patterns.[2][4] The presence of dfr genes typically confers high-level resistance to trimethoprim, with Minimum Inhibitory Concentrations (MICs) often exceeding 1024 µg/mL.[8]

In addition to acquiring resistant DHFR enzymes, bacteria can also develop resistance through mutations in their native, chromosomally encoded DHFR gene, commonly referred to as folA. These mutations often occur in or near the active site of the enzyme, leading to specific amino acid substitutions that decrease the binding affinity of trimethoprim.[9]

For instance, in Staphylococcus aureus, mutations leading to amino acid changes such as F98Y have been shown to confer trimethoprim resistance.[1] While mutations in the chromosomal folA gene can lead to clinically relevant resistance, the resulting resistance levels are often lower than those conferred by the acquisition of dfr genes.

Reduction of Intracellular Drug Concentration via Efflux Pumps

Bacterial efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell. Overexpression or acquisition of specific efflux pumps can reduce the intracellular concentration of trimethoprim, thereby diminishing its ability to inhibit DHFR. This mechanism contributes to intrinsic and acquired resistance in various bacteria, including Pseudomonas aeruginosa and Stenotrophomonas maltophilia. While efflux pumps alone may only confer low to moderate levels of resistance, they can act synergistically with other resistance mechanisms.

Overproduction of Dihydrofolate Reductase

An increase in the intracellular concentration of the target enzyme, DHFR, can also lead to trimethoprim resistance. By producing a larger quantity of DHFR, the bacterial cell can effectively titrate out the inhibitor, allowing a sufficient amount of the enzyme to remain active for folate biosynthesis. This overproduction is typically a result of mutations in the promoter region of the folA gene, leading to its increased transcription.

Quantitative Data on Trimethoprim Resistance

The following tables summarize key quantitative data related to trimethoprim resistance, providing a comparative overview of MICs and enzyme kinetics.

Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim for Resistant Bacteria

| Bacterial Species | Resistance Mechanism | Trimethoprim MIC (µg/mL) | Reference(s) |

| Escherichia coli | Susceptible | ≤2 | [8] |

| Escherichia coli | dfrA1 | >1024 | [8] |

| Escherichia coli | dfrA5 | >1024 | [4] |

| Escherichia coli | dfrA7 | >1024 | [4] |

| Escherichia coli | dfrA12 | >1024 | [4] |

| Escherichia coli | dfrA17 | >1024 | [4] |

| Klebsiella pneumoniae | Susceptible | ≤2 | [5] |

| Klebsiella pneumoniae | dfrA1 | High-level resistance | [5] |

| Klebsiella pneumoniae | dfrA12 | High-level resistance | [10] |

| Klebsiella pneumoniae | dfrA17 | High-level resistance | [5] |

| Staphylococcus aureus | Susceptible | ≤2 | [11] |

| Staphylococcus aureus | dfrA | 250 | [3] |

| Staphylococcus aureus | dfrG | >1000 | [3] |

| Staphylococcus aureus | dfrK | >1000 | [3] |

| Proteus mirabilis | Susceptible | ≤2 | [12] |

| Proteus mirabilis | Phenotypically Resistant | >32 | [12] |

Table 2: Kinetic Parameters of Wild-Type and Resistant Dihydrofolate Reductase (DHFR) Enzymes

| Enzyme Source | DHFR Type | Km for DHF (µM) | Ki for Trimethoprim (nM) | Reference(s) |

| Escherichia coli | Wild-Type (FolA) | 1.1 | 1.2 | [13] |

| Escherichia coli | DfrA1 | 3.3 | 3,600 | [3] |

| Escherichia coli | DfrA5 | 8.8 | 10,000 | [3] |

| Staphylococcus aureus | Wild-Type (DfrB) | 13.35 | 2.7 | [3] |

| Staphylococcus aureus | DfrA | 5.76 | 820 | [3] |

| Staphylococcus aureus | DfrG | 8.87 | 31,000 | [3] |

| Staphylococcus aureus | DfrK | 11.01 | 4,260 | [3] |

| Streptococcus pneumoniae | Wild-Type | - | 147 | [14] |

| Streptococcus pneumoniae | Mutant (Sp9) | - | 3.9 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate trimethoprim resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of trimethoprim that inhibits the visible growth of a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trimethoprim stock solution

-

Bacterial inoculum (prepared to 0.5 McFarland standard and diluted)

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

Procedure:

-

Prepare Trimethoprim Dilutions: Serially dilute the trimethoprim stock solution in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations (e.g., 0.25 to 1024 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the trimethoprim dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of trimethoprim at which there is no visible growth of bacteria. This can be determined by visual inspection or using a microplate reader.

Identification of dfr Genes by Polymerase Chain Reaction (PCR) and DNA Sequencing

Objective: To detect the presence of specific dfr genes and determine their nucleotide sequence.

Materials:

-

Bacterial culture

-

DNA extraction kit

-

Primers specific for target dfr genes

-

PCR master mix (containing Taq polymerase, dNTPs, and buffer)

-

Thermal cycler

-

Agarose gel electrophoresis system

-

DNA sequencing service

Procedure:

-

DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Set up a PCR reaction containing the extracted DNA, specific forward and reverse primers for the target dfr gene, and PCR master mix.

-

Perform PCR in a thermal cycler using an optimized program with denaturation, annealing, and extension steps.

-

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.

-

DNA Sequencing: Purify the PCR product and send it for Sanger sequencing to determine the nucleotide sequence of the amplified dfr gene.

-

Sequence Analysis: Compare the obtained sequence with known dfr gene sequences in databases (e.g., GenBank) to identify the specific variant.

Dihydrofolate Reductase (DHFR) Enzyme Kinetic Assay

Objective: To determine the kinetic parameters (Km and Ki) of a DHFR enzyme.

Materials:

-

Purified DHFR enzyme (wild-type or resistant variant)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Trimethoprim inhibitor

-

Assay buffer (e.g., MTEN buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Activity Measurement:

-

In a cuvette, mix the assay buffer, NADPH, and the DHFR enzyme.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Determination of Km for DHF:

-

Perform a series of reactions with a fixed, saturating concentration of NADPH and varying concentrations of DHF.

-

Measure the initial reaction velocity for each DHF concentration.

-

Plot the initial velocity against the DHF concentration and fit the data to the Michaelis-Menten equation to determine Km.

-

-

Determination of Ki for Trimethoprim:

-

Perform a series of reactions with fixed concentrations of DHF and NADPH, and varying concentrations of trimethoprim.

-

Measure the initial reaction velocity for each trimethoprim concentration.

-

Plot the inverse of the initial velocity against the inhibitor concentration (Dixon plot) or use other appropriate kinetic models to determine the Ki value.

-

Visualizations

The following diagrams illustrate key concepts related to trimethoprim's mechanism of action and resistance.

References

- 1. Emergence of trimethoprim resistance gene dfrG in Staphylococcus aureus causing human infection and colonization in sub-Saharan Africa and its import to Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prevalence of trimethoprim resistance genes in Escherichia coli isolates of human and animal origin in Lithuania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. academic.oup.com [academic.oup.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Characterization of antimicrobial resistance among Proteus mirabilis isolates from catheter-associated urinary tract infections and non-catheter-associated urinary tract infections in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Antibacterial Evaluation of Novel Sulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of novel sulfonamide compounds. It is designed to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, data presentation, and visualization of key processes.

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and played a pivotal role in the dawn of the antibiotic era.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid biosynthesis pathway.[2][3] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an attractive target for selective toxicity.[3][4] Despite the emergence of antibiotic resistance, the sulfonamide scaffold remains a valuable pharmacophore in the development of new therapeutic agents due to its synthetic tractability and broad spectrum of biological activities.[5][6] This guide focuses on the synthesis of novel sulfonamide derivatives and the rigorous evaluation of their antibacterial efficacy.

Synthesis of Novel Sulfonamide Compounds

The classical and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7] The versatility of this reaction allows for the introduction of diverse substituents on both the aromatic ring and the sulfonamide nitrogen, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The overall process for synthesizing and evaluating novel sulfonamide compounds can be visualized as a multi-step workflow, from the initial synthesis and purification to the final determination of antibacterial activity.

Detailed Experimental Protocol: Synthesis of N-(substituted-phenyl)-4-methylbenzenesulfonamide

This protocol provides a representative example of the synthesis of a novel sulfonamide derivative.

Materials:

-

4-methylbenzenesulfonyl chloride (tosyl chloride)

-

Substituted aniline (e.g., 2-hydroxyaniline, 2-nitroaniline)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: To a solution of the substituted aniline (1.0 eq) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in DCM (5 mL) and add it dropwise to the cooled aniline solution over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure N-(substituted-phenyl)-4-methylbenzenesulfonamide.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[8][9]

Mechanism of Antibacterial Action

The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a vital substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[10] By acting as a competitive inhibitor of DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF).[3][8] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA, RNA, and protein synthesis.[11]

Evaluation of Antibacterial Activity

The in vitro antibacterial activity of newly synthesized sulfonamides is primarily assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Experimental Protocols

4.1.1. Broth Microdilution Method

This method is used to determine the MIC of a compound in a liquid growth medium and is amenable to high-throughput screening in a 96-well microtiter plate format.[9][12]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Synthesized sulfonamide compounds

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Reference antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of each synthesized sulfonamide in DMSO.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations. Typically, 100 µL of CAMHB is added to wells 2-12, and 200 µL of the working stock solution is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10.[9] Well 11 serves as a positive control (no compound), and well 12 as a negative/sterility control (no bacteria).[9]

-

Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[2]

4.1.2. Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm)

-

Bacterial strains

-

Synthesized sulfonamide compounds

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[13]

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the synthesized sulfonamide onto the agar surface. Gently press the disks to ensure complete contact.[14]

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10]

Data Presentation

The antibacterial activity of novel sulfonamide compounds is best presented in a tabular format, allowing for a clear comparison of their efficacy against various bacterial strains.

Table 1: Antibacterial Activity (MIC in µg/mL) of Novel Sulfonamide Derivatives

| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | K. pneumoniae (Gram-negative) | P. aeruginosa (Gram-negative) | Reference(s) |

| Compound 3l (Sulfamethazine derivative) | 125 | >500 | 7.81 | >500 | 125 | [15] |

| Compound 3d (Sulfapyridine derivative) | 250 | >500 | 31.25 | >500 | 250 | [15] |

| Compound 3c (Sulfaguanidine derivative) | 500 | >500 | 62.50 | >500 | 500 | [15] |

| Compound 5a (Histidine derivative) | >500 | >500 | 7.81 | 125 | - | [10] |

| Compound 9a (Tranexamic acid derivative) | >500 | >500 | 7.81 | >500 | - | [10] |

| FQ5 (Sulfonamide analogue) | 32 | 16 | 16 | - | 16 | [15] |

| Ciprofloxacin (Reference) | - | - | 7.81 | - | - | [10] |

| Sulfamethoxazole (Reference) | - | - | - | - | - |

Note: Data is compiled from multiple sources and serves as an illustrative example. "-" indicates data not available.

Conclusion and Future Directions

The synthetic accessibility of the sulfonamide scaffold, coupled with its well-established mechanism of action, ensures its continued importance in the quest for novel antibacterial agents. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of new sulfonamide derivatives. Future research in this area will likely focus on overcoming existing resistance mechanisms, improving the pharmacokinetic properties of sulfonamide-based drugs, and exploring hybrid molecules that combine the sulfonamide pharmacophore with other antibacterial moieties to create synergistic effects and broaden the spectrum of activity. The systematic application of the principles and protocols described herein will be instrumental in advancing these research endeavors.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersrj.com [frontiersrj.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. asm.org [asm.org]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Deep Dive into the Structural Activity Relationship of Sulfonamide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationships (SAR) of sulfonamide antibiotics, a class of synthetic antimicrobial agents that have been a cornerstone of infectious disease treatment for decades. We will explore the core molecular framework essential for their antibacterial action, delve into the quantitative impact of structural modifications on their potency, and provide detailed experimental methodologies for their synthesis and evaluation.

Core Principles of Sulfonamide Activity

The antibacterial efficacy of sulfonamides is intrinsically linked to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This pathway is vital for the production of nucleotides, the building blocks of DNA and RNA, and its disruption leads to bacteriostasis.[1][3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[3][4]

The quintessential structure for this activity is the p-aminobenzenesulfonamide backbone.[1] Key structural features that govern the antibacterial potency include:

-

The p-Aminobenzenesulfonamide Core: This fundamental scaffold is the minimum structural requirement for antibacterial activity. The amino (-NH₂) and sulfonamide (-SO₂NHR) groups must be in the para position to mimic the natural substrate, p-aminobenzoic acid (PABA).[1][5]

-

The N⁴-Amino Group: A free primary aromatic amine at the N⁴ position is critical for activity.[1][5] Acylation of this group can render the compound inactive, although it can be used to create prodrugs that are metabolized in vivo to the active form.

-

The Sulfonamide Moiety: The sulfur atom must be directly attached to the benzene ring.[6] The nature of the substituent (R) on the N¹ nitrogen of the sulfonamide group significantly influences the pharmacokinetic and pharmacodynamic properties of the drug.[5] Electron-withdrawing heterocyclic substituents at this position generally enhance antibacterial activity.[6]

Quantitative Structure-Activity Relationship (QSAR)

The potency of sulfonamide antibiotics is quantitatively linked to their physicochemical properties, primarily their acid dissociation constant (pKa) and, to a lesser extent, their hydrophobicity.[7] The optimal pKa for sulfonamides is typically in the range of 6.6 to 7.4, which allows for a balance between solubility and membrane permeability.[5]

| Sulfonamide Derivative | R Group at N¹ | pKa | MIC (µg/mL) vs. E. coli | IC₅₀ vs. DHPS (µM) |

| Sulfanilamide | -H | 10.4 | >1024 | - |

| Sulfadiazine | Pyrimidin-2-yl | 6.5 | 64 | 2.5 |

| Sulfamethoxazole | 5-methylisoxazol-3-yl | 7.1 | 16 | - |

| Sulfisoxazole | 3,4-dimethylisoxazol-5-yl | 5.0 | 32 | - |

| Sulfacetamide | -COCH₃ | 5.4 | 128 | - |

Note: The MIC and IC₅₀ values are approximate and can vary depending on the bacterial strain and experimental conditions. Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes involved in sulfonamide activity and evaluation, the following diagrams have been generated using the DOT language.

Experimental Protocols

Synthesis of Sulfanilamide (A Representative Sulfonamide)

This protocol outlines the synthesis of sulfanilamide from acetanilide, a common starting material.[8]

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Concentrated aqueous ammonia

-

6M Hydrochloric acid

-

Sodium bicarbonate

-

Ice

-

Standard laboratory glassware

Procedure:

-

Chlorosulfonation of Acetanilide:

-

In a fume hood, slowly add acetanilide to an excess of chlorosulfonic acid in a flask cooled in an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

Carefully pour the reaction mixture over crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Amination of p-Acetamidobenzenesulfonyl Chloride:

-

Add the crude p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia.

-

Heat the mixture to complete the formation of p-acetamidobenzenesulfonamide.

-

Cool the mixture and collect the precipitated product by vacuum filtration.

-

-

Hydrolysis of p-Acetamidobenzenesulfonamide:

-

Reflux the p-acetamidobenzenesulfonamide with dilute hydrochloric acid to hydrolyze the acetyl group.

-

After cooling, neutralize the solution with sodium bicarbonate to precipitate the sulfanilamide.

-

Collect the crude sulfanilamide by vacuum filtration.

-

-

Purification and Characterization:

-

Recrystallize the crude sulfanilamide from hot water.

-

Dry the purified crystals and determine the melting point.

-

Characterize the final product using spectroscopic methods such as IR and NMR.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.[9][10]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sulfonamide stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Spectrophotometer (optional, for reading turbidity)

Procedure:

-

Preparation of Sulfonamide Dilutions:

-

Perform serial two-fold dilutions of the sulfonamide stock solution in MHB in the wells of a 96-well plate.

-

-

Inoculation:

-

Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the sulfonamide in which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

-

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a sulfonamide to inhibit the DHPS enzyme. A common method is a coupled spectrophotometric assay.[1][11]

Materials:

-

Purified DHPS enzyme

-

Dihydrofolate reductase (DHFR) (coupling enzyme)

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Cofactor: NADPH

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Sulfonamide inhibitor

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, DHPS, DHFR, and NADPH.

-

Add the sulfonamide inhibitor at various concentrations. Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the substrates (PABA and DHPP).

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate produced by DHPS.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

The structural activity relationship of sulfonamide antibiotics is a well-established field that continues to provide valuable insights for the design of new antimicrobial agents. The core p-aminobenzenesulfonamide structure is paramount, with modifications at the N¹-position of the sulfonamide group offering a powerful means to modulate potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a guide for researchers in the synthesis and evaluation of novel sulfonamide derivatives in the ongoing effort to combat bacterial infections.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. iscientific.org [iscientific.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. nanobioletters.com [nanobioletters.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Sulfamethoxazole and Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synergistic antibiotic combination, sulfamethoxazole and trimethoprim. It delves into the individual inhibitory activities of each component, the biochemical basis of their synergy, and the advanced concept of mutual potentiation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to facilitate a deeper understanding of this widely used antimicrobial agent.

Introduction

The combination of sulfamethoxazole (SMX) and trimethoprim (TMP) is a widely used antimicrobial agent effective against a broad spectrum of bacterial and some fungal and protozoal pathogens.[1][2][3] The synergistic nature of this combination allows for enhanced efficacy and can reduce the development of antibiotic resistance.[4][5] This guide will explore the molecular mechanisms underlying the action of SMX and TMP, both individually and in combination.

The Bacterial Folic Acid Synthesis Pathway: A Key Target

Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[6][7] This metabolic pathway is essential for the production of tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[7][8] The exclusivity of this pathway to microorganisms makes it an ideal target for antimicrobial agents.[9]

The key steps in the bacterial folic acid synthesis pathway are as follows:

-

Dihydropteroate Synthase (DHPS) catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPPP) into dihydropteroate.[1][10]

-

Dihydrofolate Synthase (DHFS) then adds a glutamate residue to dihydropteroate to form dihydrofolate (DHF).

-

Dihydrofolate Reductase (DHFR) subsequently reduces DHF to the biologically active tetrahydrofolate (THF).[8]

Individual Mechanisms of Action

Sulfamethoxazole: Inhibition of Dihydropteroate Synthase

Sulfamethoxazole is a structural analog of PABA.[10] Due to this similarity, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[6][11] By binding to the active site of DHPS, SMX prevents the utilization of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, dihydrofolic acid.[10] This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[10]

Trimethoprim: Inhibition of Dihydrofolate Reductase

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[8][12] It binds to the bacterial enzyme with an affinity several thousand times greater than its affinity for the mammalian counterpart, which accounts for its selective toxicity.[12][13] By inhibiting DHFR, TMP prevents the reduction of DHF to THF, the final step in the synthesis of the active form of folic acid.[3][8] This blockade also results in a bacteriostatic effect.

The Synergistic Action of Sulfamethoxazole and Trimethoprim

The combination of sulfamethoxazole and trimethoprim results in a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual activities.[2][14] This synergy is primarily attributed to the sequential blockade of two distinct steps in the same metabolic pathway.[3]

Sequential Blockade

SMX inhibits an early step in the pathway, reducing the production of DHF.[15] This limitation of the substrate for DHFR enhances the inhibitory effect of TMP, which targets the subsequent step.[1] This sequential inhibition leads to a more profound depletion of THF, ultimately resulting in a bactericidal effect in many cases.[3]

Mutual Potentiation: A Deeper Level of Synergy

Recent research has revealed a more intricate mechanism of synergy known as mutual potentiation.[1] This model proposes that not only does SMX potentiate TMP, but TMP also potentiates SMX.[1] This is due to a metabolic feedback loop where THF is necessary for the synthesis of the folate precursor DHPPP.[1] By inhibiting THF production, TMP indirectly inhibits the synthesis of DHPPP, a substrate for the reaction catalyzed by DHPS.[1] This reduction in DHPPP levels enhances the inhibitory activity of SMX.[1]

Quantitative Data

The following tables summarize key quantitative data for the individual and combined activities of sulfamethoxazole and trimethoprim against Escherichia coli.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole and Trimethoprim against E. coli

| Compound | E. coli Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole | BW25113 | 1.6 | [15] |

| Trimethoprim | BW25113 | 0.60 | [15] |

Table 2: Synergy Analysis of Sulfamethoxazole and Trimethoprim against E. coli using the Checkerboard Method

| E. coli Strain | FIC of SMX | FIC of TMP | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |

| BW25113 | 0.063 | 0.25 | 0.31 | Synergy | [15] |

FICI is calculated as (MIC of SMX in combination / MIC of SMX alone) + (MIC of TMP in combination / MIC of TMP alone). A FICI of ≤ 0.5 is typically interpreted as synergy.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of sulfamethoxazole and trimethoprim. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain (e.g., E. coli) overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[1][18]

Protocol:

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute sulfamethoxazole along the x-axis and trimethoprim along the y-axis. This creates a gradient of drug combinations in each well.

-

Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for MIC determination.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth:

-

FIC of SMX = (MIC of SMX in combination) / (MIC of SMX alone)

-

FIC of TMP = (MIC of TMP in combination) / (MIC of TMP alone)

-

-

FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the individual FICs:

-

FICI = FIC of SMX + FIC of TMP

-

-

Interpretation:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive or indifference

-

FICI > 4: Antagonism[2]

-

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHPS. A common method is a coupled-enzyme spectrophotometric assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl with MgCl2), the DHPS enzyme, and a coupling enzyme, dihydrofolate reductase (DHFR).

-

Inhibitor Addition: Add varying concentrations of the inhibitor (sulfamethoxazole) to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the substrates p-aminobenzoic acid (PABA), dihydropterin pyrophosphate (DHPPP), and the cofactor for the coupling reaction, NADPH.

-

Measurement: The product of the DHPS reaction, dihydropteroate, is immediately reduced by DHFR, consuming NADPH. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction at different inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibition of DHFR activity. A direct spectrophotometric assay is commonly used.[3]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, the DHFR enzyme, and its substrate, dihydrofolate (DHF).

-

Inhibitor Addition: Add varying concentrations of the inhibitor (trimethoprim) to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding the cofactor NADPH.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DHF to THF.

-

Data Analysis: Determine the IC50 value by calculating the reaction rates at different inhibitor concentrations.

Visualizations

Caption: Bacterial folic acid synthesis pathway and points of inhibition.

Caption: Logical relationship of synergistic mechanisms.

Caption: Experimental workflow for the checkerboard assay.

Conclusion

The combination of sulfamethoxazole and trimethoprim remains a clinically important antimicrobial agent due to its potent synergistic activity. This synergy arises from a multi-faceted mechanism involving a sequential blockade of the essential bacterial folic acid synthesis pathway and a more recently understood mutual potentiation. A thorough understanding of these mechanisms, supported by robust experimental methodologies and quantitative data, is crucial for the continued effective use of this drug combination and for the development of novel antimicrobial strategies. This technical guide provides a foundational resource for researchers and professionals in the field to further their understanding and research in this area.

References

- 1. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimethoprim in vitro antibacterial activity is not increased by adding sulfamethoxazole for pediatric Escherichia coli urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijobb.esaunggul.ac.id [ijobb.esaunggul.ac.id]

- 8. Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro activities of trimethoprim and sulfamethoxazole against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. [Synergism of trimethoprim and sulfamethoxazole action on microorganisms isolated from persons with urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Synergy Evaluation of Trimethoprim/Sulfamethoxazole Combined with Levofloxacin and Ceftazidime Against Stenotrophomonas maltophilia: A Comparative Study Using Checkerboard and Gradient Diffusion Methods | MDPI [mdpi.com]

- 17. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 18. Kinetics and mechanisms of action of 'folate synthesis inhibitors', alone or in combination, on Escherichia coli. III. Pyrimethamine, trimethoprim and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of the Folate Synthesis Pathway by Trimethoprim and Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of trimethoprim and sulfonamides, two antimicrobial agents that synergistically inhibit the bacterial folate synthesis pathway. This pathway is crucial for the biosynthesis of nucleic acids and certain amino acids, making it an essential target for antibacterial therapy.

The Bacterial Folate Synthesis Pathway

Bacteria, unlike mammals who obtain folate from their diet, must synthesize folate de novo.[1][2] This pathway begins with guanosine triphosphate (GTP) and ultimately produces tetrahydrofolate (THF), the biologically active form of folic acid.[1][3] THF is a vital cofactor in the transfer of one-carbon units, which is essential for the synthesis of purines, thymidine, and certain amino acids like methionine.[4][5] The key enzymes in this pathway that are targeted by sulfonamides and trimethoprim are dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), respectively.[6][7]

The following diagram illustrates the sequential steps in the bacterial folate synthesis pathway and the points of inhibition by sulfonamides and trimethoprim.

Mechanism of Action

Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that are structural analogs of para-aminobenzoic acid (PABA).[2][8] PABA is a natural substrate for the enzyme dihydropteroate synthase (DHPS).[6][9] Due to their structural similarity, sulfonamides act as competitive inhibitors of DHPS, preventing the condensation of PABA with dihydroneopterin pyrophosphate to form dihydropteroate.[2][9][10] This inhibition halts the synthesis of dihydrofolate, a crucial precursor for THF.[9][11] As this pathway is absent in humans, who acquire folate through their diet, sulfonamides exhibit selective toxicity towards bacteria.[9][12]

Trimethoprim

Trimethoprim is a synthetic antibiotic that specifically targets dihydrofolate reductase (DHFR).[5][13][14] DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the final step in the synthesis of the active form of folic acid.[5][14] Trimethoprim is a competitive inhibitor of DHFR, binding to the enzyme with a much higher affinity than its natural substrate, DHF.[5][14] The selectivity of trimethoprim for bacterial DHFR over human DHFR is remarkably high, with an inhibitory activity approximately 60,000 times greater for the bacterial enzyme.[14]

Synergistic Action

The combination of a sulfonamide (e.g., sulfamethoxazole) and trimethoprim results in a synergistic antibacterial effect.[4][15] This synergy arises from the sequential blockade of two distinct steps in the same metabolic pathway.[4][15] By inhibiting both DHPS and DHFR, the production of THF is drastically reduced, leading to a bactericidal effect, whereas the individual agents are typically bacteriostatic.[8][9][11] This dual action also reduces the likelihood of the development of bacterial resistance.[16] The optimal synergistic effect in vivo is often achieved when the drugs are administered in a specific ratio to maintain an effective concentration ratio at the site of infection.[4]

The logical relationship of this synergistic inhibition is depicted in the following diagram.

Quantitative Data on Inhibition

The efficacy of sulfonamides and trimethoprim can be quantified by various parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the minimum inhibitory concentration (MIC).

| Inhibitor | Target Enzyme | Organism | Parameter | Value | Reference |

| Sulfadiazine | Dihydropteroate Synthase | Escherichia coli | Ki | 2.5 x 10⁻⁶ M | [17] |

| 4,4'-Diaminodiphenylsulfone (DDS) | Dihydropteroate Synthase | Escherichia coli | Ki | 5.9 x 10⁻⁶ M | [17] |

| Trimethoprim | Dihydrofolate Reductase | Wild-type P. jirovecii | Ki | - | - |

| Trimethoprim | Dihydrofolate Reductase | F36C variant P. jirovecii | Ki | 100-fold higher than wild-type | [18] |

| Trimethoprim | Dihydrofolate Reductase | S31F variant P. jirovecii | Ki | >10-fold higher than wild-type | [18] |

| Trimethoprim | Dihydrofolate Reductase | L65P variant P. jirovecii | Ki | >10-fold higher than wild-type | [18] |

| Antimicrobial Agent | Organism | Parameter | Value (µg/mL) | Reference |

| Trimethoprim-Sulfamethoxazole | Escherichia coli (ATCC 25922) | MIC | ≤ 0.5/9.5 | [19] |

| Trimethoprim-Sulfamethoxazole | Escherichia coli (Community-Acquired UTI) | MIC₅₀ | <0.125/2.375 | [20] |

| Trimethoprim-Sulfamethoxazole | Escherichia coli (Community-Acquired UTI) | MIC₉₀ | 128/2,432 | [20] |

| Trimethoprim-Sulfamethoxazole | Streptococcus equi | MIC (Susceptible) | ≤ 0.5/9.5 | [21] |

| Trimethoprim-Sulfamethoxazole | Salmonella enterica (Resistant) | MIC | > 4/76 | [22] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the general steps for determining the MIC of trimethoprim-sulfamethoxazole against a bacterial isolate.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted. Some lots may require the addition of thymidine phosphorylase to remove thymidine, which can interfere with sulfonamide testing.[23]

-

Trimethoprim-sulfamethoxazole stock solution.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Incubator (35°C ± 2°C).

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of trimethoprim-sulfamethoxazole in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The recommended ratio for susceptibility testing is 1:19 (trimethoprim to sulfamethoxazole).[24][25]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

The workflow for this experimental protocol is visualized below.

Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of bacterial susceptibility to trimethoprim-sulfamethoxazole.

Materials:

-

Mueller-Hinton Agar (MHA) plates.

-

Paper disks impregnated with 1.25/23.75 µg of trimethoprim/sulfamethoxazole.[19]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Sterile cotton swabs.

-

Incubator (35°C ± 2°C).

-

Ruler or calipers.

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

-

Disk Application: Aseptically apply a trimethoprim/sulfamethoxazole disk to the surface of the inoculated agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints (e.g., from CLSI guidelines).[19]

Conclusion

The inhibition of the folate synthesis pathway by the synergistic combination of sulfonamides and trimethoprim remains a cornerstone of antimicrobial therapy. A thorough understanding of their mechanisms of action, quantitative inhibitory properties, and the standardized methods for assessing their efficacy is essential for researchers and drug development professionals. This guide provides a foundational resource for further investigation and development in the field of antimicrobial agents targeting folate metabolism.

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 10. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trimethoprim - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trimethoprim Resistance of Dihydrofolate Reductase Variants from Clinical Isolates of Pneumocystis jirovecii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Susceptibility of Escherichia coli from Community-Acquired Urinary Tract Infection to Fosfomycin, Nitrofurantoin, and Temocillin in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Dihydrofolate Reductase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in the metabolism of folate.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[4][5][6] THF and its derivatives are vital for the de novo synthesis of purines, thymidylate, and several amino acids, making DHFR indispensable for DNA synthesis, repair, and cellular proliferation.[4][7][8] This central role has established DHFR as a key therapeutic target for a wide range of diseases, including cancer, as well as bacterial, fungal, and parasitic infections.[2][3][5][9]

DHFR inhibitors act by blocking the enzyme's active site, leading to a depletion of the THF pool. This disruption halts DNA synthesis and arrests cell growth, with a particularly pronounced effect on rapidly dividing cells.[4][8] While classic inhibitors like methotrexate have been cornerstones of chemotherapy for decades, the emergence of drug resistance and the need for improved selectivity have fueled a continuous search for novel DHFR inhibitors.[3] This guide provides a technical overview of the core principles, experimental protocols, and modern strategies employed in the discovery and development of the next generation of DHFR-targeting therapeutics.

The Folate Synthesis Pathway & Mechanism of Inhibition

The primary function of DHFR is to maintain the intracellular pool of THF. As depicted in the signaling pathway below, THF is a crucial one-carbon donor for two key steps in nucleotide biosynthesis: the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase, and the de novo synthesis of purines.

DHFR inhibitors are typically structural analogs of the natural substrate, DHF, and act as competitive inhibitors by binding to the enzyme's active site with high affinity.[4] This competitive binding prevents the reduction of DHF to THF. The resulting depletion of THF leads to an interruption of thymidylate and purine synthesis, which in turn inhibits DNA replication and leads to cell cycle arrest and apoptosis.[7][8]

Caption: The central role of DHFR in the folate metabolism pathway.

A Modern Workflow for Novel Inhibitor Discovery

The discovery of a novel DHFR inhibitor follows a structured, multi-stage process that integrates computational and experimental methodologies. This workflow is designed to efficiently identify and optimize potent and selective lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benchchem.com [benchchem.com]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 9. Analysis on the Research Progress of Dihydrofolate Reductase Inhibitor [synapse.patsnap.com]

Exploring the Antibacterial Spectrum of New Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antibacterial spectrum of novel sulfonamide derivatives. It is designed to be a comprehensive resource, offering quantitative data on antibacterial activity, detailed experimental protocols, and visualizations of key biological and experimental processes. The resurgence of interest in sulfonamides is driven by the pressing need for new antimicrobial agents to combat rising antibiotic resistance. Molecular modifications to the core sulfonamide structure have yielded a new generation of derivatives with enhanced potency and a broader spectrum of activity.

Introduction to a New Era of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, have a long history in chemotherapy.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is absent in humans, providing a selective target for antibacterial therapy.[3] However, the widespread emergence of resistance has diminished the clinical utility of older sulfonamides.[4] Modern medicinal chemistry has revitalized this class of antibiotics through the rational design and synthesis of novel derivatives. These new compounds often feature modifications that overcome resistance mechanisms and improve their pharmacological properties.[5][6] This guide focuses on these recent advancements, presenting a consolidated overview of their antibacterial efficacy.

Quantitative Antibacterial Spectrum

The antibacterial activity of new sulfonamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7] The following tables summarize the MIC values of various novel sulfonamide derivatives against representative Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Sulfonamide Derivatives against Staphylococcus aureus

| Compound ID | Derivative Class | MIC (µg/mL) | Reference |

| Compound I | N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 | [8] |

| Compound II | N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64 | [8] |

| Compound III | N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | 128 | [8] |

| FQ5 | Phenyl sulfonamide analogue | 32 | [9] |

| 1b | N-acylsulfonamide | 64-512 | [10] |

| 1c | N-acylsulfonamide | 64-512 | [10] |